Sobuzoxane

概要

説明

ソブゾキサンは、MST-16としても知られており、抗がん剤としての可能性が注目されているジオキソピペラジン化合物です。主にトポイソメラーゼII阻害剤として機能し、これはDNA複製と転写に不可欠です。 ソブゾキサンは、金属カチオンをキレート化し、金属-アントラサイクリン複合体によるフリーラジカルの生成を抑制する能力が研究されています .

作用機序

準備方法

合成経路と反応条件: ソブゾキサンは、ビスジオキソピペラジンアナログの形成を含む一連の化学反応によって合成されます。 合成は通常、エステル結合の加水分解によってヒドロキシメチル-ICRF-154を生成し、続いてホルムアルデヒドが放出され、活性化合物ICRF-154が生成されます . 反応条件には、しばしば、水性ギ酸アンモニウムとメタノールを移動相として使用することが含まれ、生物学的サンプルはメタノールで希釈または沈殿させられます .

工業的製造方法: 工業的な設定では、ソブゾキサンは微細な顆粒で生産されます。 溶解プロセスには、正確な量のソブゾキサン微細顆粒を秤量し、ラウリル硫酸ナトリウム溶液を溶解媒体として使用して、1分間に50回転で試験を実行することが含まれます . 精製方法には、ソブゾキサンをクロロホルムに溶解し、シリカゲルをカラムクロマトグラフィーに使用することが含まれます .

化学反応の分析

反応の種類: ソブゾキサンは、加水分解やキレート化など、いくつかの種類の化学反応を受けます。 エステル結合の加水分解により、ヒドロキシメチル-ICRF-154が生成され、ホルムアルデヒドが放出されます . さらに、ソブゾキサンは金属カチオンをキレート化し、フリーラジカルの生成を抑制するのに役立ちます .

一般的な試薬と条件: ソブゾキサンを含む反応で使用される一般的な試薬には、水性ギ酸アンモニウム、メタノール、ラウリル硫酸ナトリウムなどがあります . 条件には、しばしば、Zorbax SB-Aqカラムをクロマトグラフィーに使用し、アセトニトリルと水の混合物を移動相として使用することが含まれます .

生成される主な生成物: ソブゾキサンを含む反応から生成される主な生成物には、ヒドロキシメチル-ICRF-154とホルムアルデヒドがあります . これらの生成物は、化合物の抗がん活性に不可欠です。

科学研究への応用

ソブゾキサンは、化学、生物学、医学、産業などの分野で幅広い科学研究への応用があります。 化学では、DNA複製と転写を研究するために、トポイソメラーゼII阻害剤として使用されます . 生物学では、ソブゾキサンは、金属カチオンをキレート化し、フリーラジカルの生成を抑制する能力が研究されています . 医学では、主に抗がん剤として使用され、特に白血病やリンパ腫の治療に使用されます . さらに、ソブゾキサンは心保護作用の可能性があり、製薬業界で価値のある化合物となっています .

科学的研究の応用

Sobuzoxane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a topoisomerase II inhibitor to study DNA replication and transcription . In biology, this compound is studied for its ability to chelate metal cations and reduce free radical generation . In medicine, it is primarily used as an anticancer agent, particularly for treating leukemia and lymphoma . Additionally, this compound has potential cardioprotective effects, making it a valuable compound in the pharmaceutical industry .

類似化合物との比較

類似化合物: ソブゾキサンは、デクスラゾキサン(ICRF-187)、アクラルビシン、メルバロン、フォストレシンなどの他のトポイソメラーゼII阻害剤と類似しています . これらの化合物は、トポイソメラーゼIIを阻害し、DNAのらせん構造を変化させるという共通の作用機序を共有しています .

独自性: ソブゾキサンを他の類似化合物から際立たせているのは、金属カチオンをキレート化し、フリーラジカルの生成を抑制する能力であり、これは心保護作用に貢献します . 他のトポイソメラーゼII阻害剤とは異なり、ソブゾキサンは、DNAと酵素の間の切断可能な複合体の形成を誘発せず、心臓毒性のリスクが高い患者にとってより安全な選択肢となっています .

生物活性

Sobuzoxane, also known as MST-16, is a pro-drug of the bisdioxopiperazine analog ICRF-154, which has garnered attention for its potential as an anticancer agent and cardioprotective drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

This compound functions primarily as an inhibitor of topoisomerase II (TOP II), an enzyme critical for DNA replication and transcription. The active form, ICRF-154, is released through the hydrolysis of this compound's ester bond, leading to the formation of hydroxymethyl-ICRF-154 and subsequent release of formaldehyde . This mechanism is essential for its anticancer properties, as TOP II inhibition disrupts DNA topology, ultimately leading to cancer cell death.

Pharmacokinetics and Bioactivation

The pharmacokinetics of this compound reveal that it is rapidly metabolized in biological environments. A study utilizing a validated UHPLC-MS/MS assay demonstrated that this compound is quickly decomposed in cell culture media and cardiac cells, indicating a swift bioactivation process . Key findings include:

- Rapid Decomposition : this compound decomposes quickly in biological systems.

- Metabolism : Cardiac cells actively metabolize this compound into ICRF-154 and EDTA-diamide.

- Cell Penetration : The compound readily penetrates cardiac cells, which may contribute to its cardioprotective effects.

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in combination therapies for hematologic malignancies. Notable studies include:

- Combination Therapy with Etoposide and Rituximab : A retrospective analysis presented at the 2023 ESMO Congress reported that this compound combined with etoposide and rituximab (R-PVP) significantly improved survival rates among elderly patients with diffuse large B-cell lymphoma (DLBCL). Key results from this study include:

- Phase II Study in Adult T-Cell Leukemia/Lymphoma (ATL) : this compound was also assessed for efficacy in patients with relapsed or refractory ATL. Although detailed results from this study are less prominent in available literature, it contributes to the growing body of evidence supporting this compound's role in treating hematological cancers .

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. In the aforementioned studies, adverse effects were documented:

- Neutropenia : Grade 3 neutropenia occurred in 23% of patients, while grade 4 neutropenia was observed in 30%.

- Other Adverse Effects : Non-hematologic grade 3 adverse events included febrile neutropenia (10%) and infections (7%) among others .

Case Studies

Several case studies highlight the practical implications of using this compound in clinical settings:

- Case Study 1 : An elderly patient with DLBCL treated with R-PVP experienced significant tumor reduction and manageable side effects, demonstrating the potential benefits of this combination therapy.

- Case Study 2 : A patient undergoing treatment for ATL showed a partial response to this compound-based therapy, reinforcing its therapeutic potential despite previous treatment failures.

特性

IUPAC Name |

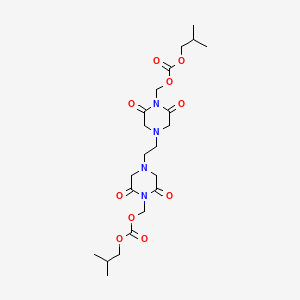

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOKWVBYZHBHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045203 | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98631-95-9 | |

| Record name | Sobuzoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobuzoxane [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBUZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。